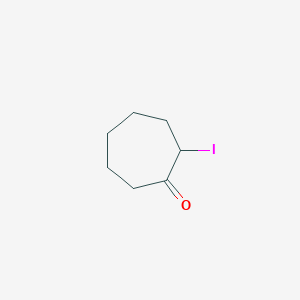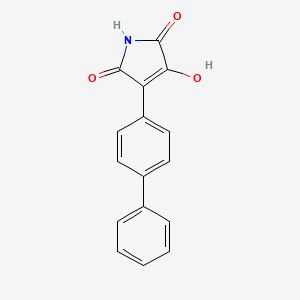
1H-Pyrrole-2,5-dione, 3-(1,1'-biphenyl)-4-yl-4-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2,5-dione, 3-(1,1’-biphenyl)-4-yl-4-hydroxy- is a complex organic compound that features a pyrrole ring fused with a biphenyl group and a hydroxyl group
准备方法
The synthesis of 1H-Pyrrole-2,5-dione, 3-(1,1’-biphenyl)-4-yl-4-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a cyclization reaction involving an appropriate precursor, such as an α,β-unsaturated carbonyl compound.
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and advanced catalytic systems.
化学反应分析
1H-Pyrrole-2,5-dione, 3-(1,1’-biphenyl)-4-yl-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1H-Pyrrole-2,5-dione, 3-(1,1’-biphenyl)-4-yl-4-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and organic semiconductors.
作用机制
The mechanism of action of 1H-Pyrrole-2,5-dione, 3-(1,1’-biphenyl)-4-yl-4-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The biphenyl group can interact with hydrophobic regions of proteins, affecting their activity. The compound’s overall structure allows it to modulate enzyme activity, receptor binding, and signal transduction pathways.
相似化合物的比较
1H-Pyrrole-2,5-dione, 3-(1,1’-biphenyl)-4-yl-4-hydroxy- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: This compound has a similar pyrrole-dione structure but with different substituents, leading to distinct chemical and biological properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: This compound features a biphenyl group and an indole moiety, showing different reactivity and applications.
4,4’-Methylenebis(phenylmaleimide): This compound has a similar biphenyl structure but with maleimide groups, used in different industrial applications.
属性
CAS 编号 |
77529-41-0 |
|---|---|
分子式 |
C16H11NO3 |
分子量 |
265.26 g/mol |
IUPAC 名称 |
3-hydroxy-4-(4-phenylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H11NO3/c18-14-13(15(19)17-16(14)20)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,17,18,19,20) |
InChI 键 |
JOHXXIIKYZCYCN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=O)NC3=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12918585.png)


![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12918610.png)

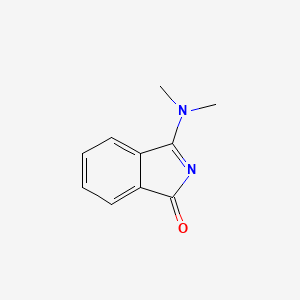
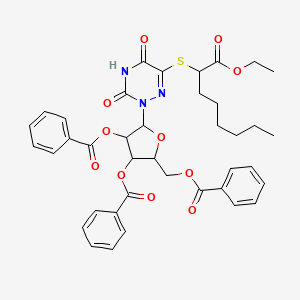
![6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12918628.png)
![1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione](/img/structure/B12918633.png)
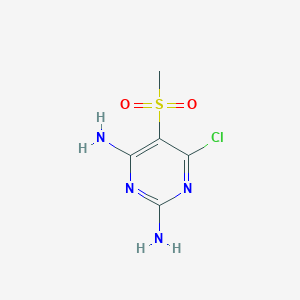
![7-Chloro-3-{[4-(methanesulfonyl)phenyl]sulfanyl}-2-methylindolizine](/img/structure/B12918642.png)

